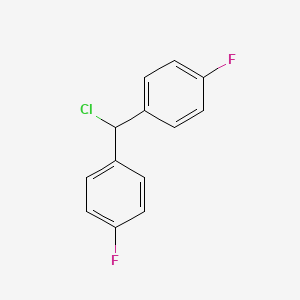

1,1'-(Chloromethylene)bis(4-fluorobenzene)

Description

Properties

IUPAC Name |

1-[chloro-(4-fluorophenyl)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPNLCLHMNPLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181532 | |

| Record name | 1,1'-(Chloromethylene)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27064-94-4 | |

| Record name | 4,4′-Difluorobenzhydryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27064-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzhydryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Chloromethylene)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(chloromethylene)bis[4-fluorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIFLUOROBENZHYDRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE8LJ4HVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

This guide provides a comprehensive technical overview of 1,1'-(Chloromethylene)bis(4-fluorobenzene), a key intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, and its significant role in the creation of therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

1,1'-(Chloromethylene)bis(4-fluorobenzene), also known as Bis(4-fluorophenyl)chloromethane, is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive chloromethyl bridge between two 4-fluorophenyl rings, renders it a valuable building block for introducing the bis(4-fluorophenyl)methyl moiety into larger molecular scaffolds. This particular structural motif is a cornerstone of the diphenylbutylpiperidine class of antipsychotic drugs, highlighting the compound's importance in the pharmaceutical industry.[1][2] This guide will provide a detailed exploration of its chemical characteristics and practical applications, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Chemical and Physical Properties

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a colorless to slightly yellow liquid under standard conditions. It is characterized by its reactivity, particularly its sensitivity to moisture, which necessitates handling under inert atmospheric conditions. A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1,1'-(Chloromethylene)bis(4-fluorobenzene) | |

| Synonyms | Bis(4-fluorophenyl)chloromethane, 4,4'-Difluorobenzhydryl chloride | |

| CAS Number | 27064-94-4 | |

| Molecular Formula | C₁₃H₉ClF₂ | |

| Molecular Weight | 238.66 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 126-128 °C at 1 mmHg | |

| Density | 1.28 g/mL at 25 °C | |

| Refractive Index | n20/D 1.557 | |

| Moisture Sensitivity | Sensitive to moisture |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic proton (-CHCl-) at approximately 6.0-6.5 ppm. The aromatic protons on the two equivalent 4-fluorophenyl rings would appear as a set of multiplets in the range of 7.0-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the benzylic carbon (-CHCl-) in the range of 60-70 ppm. The aromatic carbons would appear in the region of 115-140 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 238, along with a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, indicative of the presence of one chlorine atom. Fragmentation would likely involve the loss of the chlorine atom and subsequent rearrangements of the resulting carbocation.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and the benzylic carbon, C=C stretching of the aromatic rings, and strong C-F and C-Cl stretching vibrations.

Synthesis and Purification

The primary route for the synthesis of 1,1'-(Chloromethylene)bis(4-fluorobenzene) involves the chlorination of its corresponding alcohol, bis(4-fluorophenyl)methanol. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available bis(4-fluorophenyl)methanone.

Caption: Synthetic workflow for 1,1'-(Chloromethylene)bis(4-fluorobenzene).

Detailed Experimental Protocol: Synthesis from Bis(4-fluorophenyl)methanol

This protocol is adapted from established procedures for the synthesis of related benzhydryl chlorides.

Materials:

-

Bis(4-fluorophenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(4-fluorophenyl)methanol in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel. The addition should be performed cautiously as the reaction is exothermic and generates HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1,1'-(Chloromethylene)bis(4-fluorobenzene) can be purified by vacuum distillation to yield the final product as a clear liquid.

Reactivity and Mechanistic Insights

The chemical behavior of 1,1'-(Chloromethylene)bis(4-fluorobenzene) is dominated by the reactivity of the benzylic chloride. This functional group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The central carbon atom of 1,1'-(Chloromethylene)bis(4-fluorobenzene) is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This Sₙ1 or Sₙ2 type reaction is the cornerstone of its utility in organic synthesis. The stability of the resulting bis(4-fluorophenyl)methyl carbocation intermediate favors an Sₙ1 pathway.

Caption: General scheme of nucleophilic substitution.

The electron-withdrawing nature of the fluorine atoms on the phenyl rings can influence the reaction rate by slightly destabilizing the carbocation intermediate compared to the non-fluorinated analogue.

Applications in Drug Development

The primary and most well-documented application of 1,1'-(Chloromethylene)bis(4-fluorobenzene) is as a crucial intermediate in the synthesis of diphenylbutylpiperidine antipsychotics.[1][2] This class of drugs includes important therapeutic agents such as fluspirilene and penfluridol.[3]

Synthesis of Diphenylbutylpiperidine Antipsychotics

In the synthesis of these drugs, the bis(4-fluorophenyl)methyl group is typically introduced via a related building block, 1,1-bis(4-fluorophenyl)-4-chlorobutane or a similar derivative, which is itself synthesized from precursors like 1,1'-(Chloromethylene)bis(4-fluorobenzene). The general synthetic strategy involves the alkylation of a piperidine-containing scaffold with the diphenylbutyl side chain.

The synthesis of the key intermediate, 1,1-bis(4-fluorophenyl)-4-chlorobutane, can be achieved through a multi-step process where a Grignard reagent derived from a protected 3-chloropropanol reacts with bis(4-fluorophenyl)methanone, followed by dehydration and reduction, and finally conversion of the resulting alcohol to the chloride. A key precursor to this entire framework is the bis(4-fluorophenyl)methyl moiety, for which 1,1'-(Chloromethylene)bis(4-fluorobenzene) serves as a fundamental building block.

The incorporation of the two fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the pharmacokinetic properties of a drug molecule.

Safety and Handling

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its utility is primarily derived from the reactivity of its benzylic chloride, which allows for the efficient introduction of the bis(4-fluorophenyl)methyl group into target molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the development of new therapeutic agents, particularly in the field of antipsychotic medications.

References

1,1'-(Chloromethylene)bis(4-fluorobenzene) synthesis from 4-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthetic route to 1,1'-(Chloromethylene)bis(4-fluorobenzene) commencing from 4-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves an initial Grignard reaction to form the intermediate, bis(4-fluorophenyl)methanol, followed by a chlorination step to yield the final product. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility. All protocols are presented with detailed, step-by-step methodologies, supported by mechanistic insights and safety considerations.

Introduction: Significance and Synthetic Strategy

1,1'-(Chloromethylene)bis(4-fluorobenzene), also known as 4,4'-difluorobenzhydryl chloride, is a valuable intermediate in the synthesis of various biologically active molecules and materials. The presence of the difluorinated diphenylmethane scaffold is a key structural motif in numerous pharmaceutical compounds. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The synthesis of this target molecule from 4-fluorobenzaldehyde is most effectively achieved through a two-step process. This approach is predicated on the initial formation of a carbon-carbon bond to create the diarylmethanol intermediate, followed by the conversion of the hydroxyl group to a chloride.

The chosen synthetic pathway involves:

-

Step 1: Grignard Reaction. The nucleophilic addition of a 4-fluorophenyl Grignard reagent to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde to form bis(4-fluorophenyl)methanol. This method is highly efficient for constructing the diarylmethane framework.

-

Step 2: Chlorination. The conversion of the secondary alcohol, bis(4-fluorophenyl)methanol, to the corresponding chloride, 1,1'-(Chloromethylene)bis(4-fluorobenzene), using a suitable chlorinating agent such as thionyl chloride. This reaction is favored due to the formation of gaseous byproducts, which simplifies purification.

This guide will now delve into the detailed mechanistic considerations and experimental protocols for each of these synthetic steps.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful and optimized synthesis. This section elucidates the mechanistic pathways for the two key transformations.

Step 1: Grignard Reaction - Formation of Bis(4-fluorophenyl)methanol

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. It involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.

Mechanism:

-

Formation of the Grignard Reagent: 4-bromofluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-fluorophenylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic.

-

Nucleophilic Attack: The nucleophilic carbon of the 4-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms a tetrahedral intermediate, a magnesium alkoxide salt.

-

Protonation (Workup): The reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final product, bis(4-fluorophenyl)methanol.

Caption: Workflow for the synthesis of bis(4-fluorophenyl)methanol.

Step 2: Chlorination - Formation of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

The conversion of the hydroxyl group of bis(4-fluorophenyl)methanol to a chlorine atom is readily achieved using thionyl chloride (SOCl₂). This reagent is particularly effective as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[1]

Mechanism (with Thionyl Chloride):

-

Formation of a Chlorosulfite Intermediate: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. A subsequent deprotonation by the displaced chloride ion or a weak base (like pyridine, if used) forms a chlorosulfite intermediate.

-

Nucleophilic Attack and Rearrangement: A chloride ion attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 or Sₙi (internal nucleophilic substitution) manner. This leads to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion.

-

Product Formation: The final product, 1,1'-(Chloromethylene)bis(4-fluorobenzene), is formed along with the gaseous byproducts SO₂ and HCl.

Caption: Reaction pathway for the chlorination of bis(4-fluorophenyl)methanol.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of Bis(4-fluorophenyl)methanol

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

4-Bromofluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

4-Fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of 4-bromofluorobenzene (1.1 equivalents) in anhydrous THF in the dropping funnel. Add a small portion of the 4-bromofluorobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 4-Fluorobenzaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Stir until two clear layers are formed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bis(4-fluorophenyl)methanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

Materials and Reagents:

-

Bis(4-fluorophenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Benzene (or an alternative anhydrous, non-protic solvent like dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas (Argon) supply

-

Gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, add bis(4-fluorophenyl)methanol (1.0 equivalent).[2]

-

Addition of Thionyl Chloride: To the alcohol, add thionyl chloride (3.0 equivalents) dropwise at room temperature.[1][3] The mixture should be stirred.

-

Reaction: Stir the mixture at room temperature for 30 minutes.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, carefully and slowly add water to the resulting mixture to quench the excess thionyl chloride. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in an efficient fume hood.

-

Extraction: Extract the product with benzene.[2]

-

Washing: Wash the organic layer successively with water.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure using a rotary evaporator.[2]

-

Purification: The obtained residue can be purified by column chromatography on silica gel, eluting with benzene, to yield pure 1,1'-(Chloromethylene)bis(4-fluorobenzene).[2] A reported yield for a similar procedure is approximately 88%.[1]

Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,1'-(Chloromethylene)bis(4-fluorobenzene).

| Step | Reactants | Product | Key Reagents | Typical Yield |

| 1 | 4-Fluorobenzaldehyde, 4-Fluorophenylmagnesium bromide | Bis(4-fluorophenyl)methanol | Mg, THF | ~80-90% |

| 2 | Bis(4-fluorophenyl)methanol | 1,1'-(Chloromethylene)bis(4-fluorobenzene) | Thionyl Chloride | ~88%[1] |

Conclusion

The two-step synthesis of 1,1'-(Chloromethylene)bis(4-fluorobenzene) from 4-fluorobenzaldehyde presented in this technical guide offers a reliable and high-yielding pathway to this important synthetic intermediate. The initial Grignard reaction provides an effective means of constructing the diaryl framework, while the subsequent chlorination with thionyl chloride is a straightforward and efficient conversion. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and safely produce this valuable compound for further applications in pharmaceutical and materials science research.

References

Spectroscopic Characterization of 1,1'-(Chloromethylene)bis(4-fluorobenzene): A Technical Guide

Introduction

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a diarylmethane derivative with potential applications in organic synthesis and materials science. Its structure, featuring two fluorophenyl groups linked by a chloromethylene bridge, suggests it could serve as a precursor for various functionalized molecules. Accurate structural elucidation and purity assessment are paramount for its use in any research or development setting. Spectroscopic techniques are the cornerstone of this characterization.

This technical guide provides an in-depth overview of the expected spectroscopic data for 1,1'-(Chloromethylene)bis(4-fluorobenzene). Due to a lack of directly published experimental spectra for this specific compound, this guide will leverage data from the structurally analogous compound, 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene), and established principles of spectroscopic interpretation for fluorinated and chlorinated aromatic compounds. This approach will provide a robust predictive framework for researchers and drug development professionals working with this or similar molecules.

Molecular Structure Analysis

The structures of 1,1'-(Chloromethylene)bis(4-fluorobenzene) and its analogue, 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene), are presented below. The key difference lies in the alkyl chain connecting the two fluorophenyl rings to the chlorine atom. This structural variance will manifest in their respective spectroscopic signatures.

Caption: Molecular Structure of the Target Compound.

Caption: Molecular Structure of the Analogous Compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Analysis of 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene)

The reported ¹H NMR data for the analogous compound, 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene), is summarized below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.06-7.24 | m | 4H | Ar-H |

| 6.85-7.07 | m | 4H | Ar-H |

| 3.89 | t, J = 7.9 Hz | 1H | CH |

| 3.53 | t, J = 6.4 Hz | 2H | CH₂Cl |

| 1.99-2.28 | m | 2H | CH₂ |

| 1.72 | dt, J = 17.3, 6.6 Hz | 2H | CH₂ |

The aromatic protons appear as multiplets in the range of δ 6.85-7.24 ppm. The methine proton of the butylidene bridge is observed as a triplet at δ 3.89 ppm. The methylene group attached to the chlorine atom appears as a triplet at δ 3.53 ppm, while the other two methylene groups of the butyl chain are seen as multiplets between δ 1.72 and 2.28 ppm.

Predicted ¹H NMR Spectrum of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

For 1,1'-(Chloromethylene)bis(4-fluorobenzene), a simpler spectrum is anticipated due to the shorter methylene bridge.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| ~ 7.3 | (d, J ≈ 8 Hz) | 4H | Ar-H (ortho to CH) |

| ~ 7.1 | (t, J ≈ 8 Hz) | 4H | Ar-H (ortho to F) |

| ~ 6.5 | s | 1H | CHCl |

The aromatic protons are expected to show a typical AA'BB' system due to the para-substitution. The protons ortho to the chloromethylene group would likely appear as a doublet around δ 7.3 ppm, while the protons ortho to the fluorine would appear as a triplet (due to coupling with both the adjacent proton and the fluorine) around δ 7.1 ppm.[2][3][4] The single proton of the chloromethylene bridge is expected to be a singlet at a significantly downfield-shifted position, likely around δ 6.5 ppm, due to the deshielding effect of the adjacent chlorine and two aromatic rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

While no experimental ¹³C NMR data is available for the target compound or its close analogue, the chemical shifts can be predicted based on established values for similar structural motifs.[5][6][7]

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | ~ 162 | C-F | ~ 245 (¹JCF) | | ~ 138 | C-CH | ~ 3 (⁴JCF) | | ~ 130 | CH (ortho to CH) | ~ 8 (³JCF) | | ~ 116 | CH (ortho to F) | ~ 21 (²JCF) | | ~ 60 | CHCl | - |

The carbon directly attached to the fluorine (C-F) will be the most downfield in the aromatic region, around δ 162 ppm, and will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The methine carbon (CHCl) is expected to appear around δ 60 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds.

Predicted ¹⁹F NMR Spectrum of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

A single signal is expected in the ¹⁹F NMR spectrum, as both fluorine atoms are in chemically equivalent environments. The chemical shift is anticipated to be in the typical range for fluoroaromatic compounds.[8][9][10]

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ~ -110 to -120 | Multiplet |

The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Prepare the sample as for ¹H NMR spectroscopy.

-

Instrument Setup: Use an NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹⁹F spectrum.

-

Set the spectral width to cover the expected range of chemical shifts for fluorinated aromatic compounds.

-

Use a reference compound for chemical shift calibration (e.g., CFCl₃ at δ 0 ppm).

-

-

Data Processing: Process the data similarly to ¹H NMR spectra.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Analysis of 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene)

The electron ionization mass spectrum (EI-MS) of the analogous compound shows a molecular ion peak at m/z 280.[1]

Predicted Mass Spectrum of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

The molecular weight of 1,1'-(Chloromethylene)bis(4-fluorobenzene) (C₁₃H₉ClF₂) is 238.66 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 238. A key feature will be the isotopic peak at M+2 (m/z 240) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.[11][12][13]

A major fragmentation pathway would be the loss of the chlorine atom to form a stable diarylmethyl carbocation.

Caption: Predicted Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, or coupled with gas chromatography).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and fragmentation patterns to confirm the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of 1,1'-(Chloromethylene)bis(4-fluorobenzene)

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the halogen substituents.[14][15][16][17]

| Predicted Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1100 | C-F stretch |

| 800-600 | C-Cl stretch |

The presence of strong bands in the aromatic C=C stretching region and a prominent C-F stretching band will be key diagnostic features. The C-H out-of-plane bending region (below 900 cm⁻¹) can also provide information about the para-substitution pattern of the aromatic rings.[18]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample in the IR beam and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,1'-(Chloromethylene)bis(4-fluorobenzene). By leveraging data from a structurally similar compound and fundamental spectroscopic principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy. This information will serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. It is important to emphasize that these are predicted data, and experimental verification is essential for definitive structural confirmation.

References

- 1. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis - chemicalbook [chemicalbook.com]

- 2. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 3. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR [m.chemicalbook.com]

- 4. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]

- 5. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum [chemicalbook.com]

- 6. 1,2-Bis(chloromethyl)benzene(612-12-4) 13C NMR [m.chemicalbook.com]

- 7. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum [chemicalbook.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 1,1'-(Chloromethylene)bis(4-fluorobenzene): A Key Intermediate in Chemical Synthesis

A Note on Nomenclature: The compound of interest, with the CAS Number 27064-94-4, is systematically named 1-[Chloro-(4-fluorophenyl)methyl]-4-fluorobenzene according to IUPAC nomenclature. It is also commonly referred to as bis(4-fluorophenyl)chloromethane , 4,4'-Difluorodiphenylmethylchloride, or 4,4'-Difluorobenzhydryl chloride. For clarity and precision, this guide will primarily use the name bis(4-fluorophenyl)chloromethane.

Introduction

Bis(4-fluorophenyl)chloromethane is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its chemical structure, featuring two fluorinated phenyl rings attached to a chloromethylidene core, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its applications, with a particular focus on its emerging role in drug discovery and development. The strategic incorporation of fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated intermediates like bis(4-fluorophenyl)chloromethane particularly valuable to medicinal chemists.[]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of bis(4-fluorophenyl)chloromethane is essential for its effective use in research and development. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 27064-94-4 |

| IUPAC Name | 1-[Chloro-(4-fluorophenyl)methyl]-4-fluorobenzene |

| Molecular Formula | C₁₃H₉ClF₂ |

| Molecular Weight | 238.66 g/mol |

| Appearance | Not explicitly stated in the provided search results; likely a solid or high-boiling liquid. |

| Boiling Point | Not available in the provided search results. |

| Melting Point | Not available in the provided search results. |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis of Bis(4-fluorophenyl)chloromethane: A Step-by-Step Protocol

The most common and efficient method for the synthesis of bis(4-fluorophenyl)chloromethane involves the chlorination of its corresponding alcohol precursor, bis(4-fluorophenyl)methanol. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of Bis(4-fluorophenyl)methanol

This protocol is based on analogous procedures for the synthesis of similar diarylmethyl chlorides.[2]

Materials:

-

Bis(4-fluorophenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle (if necessary)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ gas to a scrubber), dissolve bis(4-fluorophenyl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain a gentle reaction rate and avoid excessive heat generation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and the hydrochloric acid formed.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude bis(4-fluorophenyl)chloromethane.

-

Purification: The crude product may be purified by vacuum distillation or recrystallization, depending on its physical state.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial because thionyl chloride and the product, bis(4-fluorophenyl)chloromethane, are sensitive to moisture. Water would react with thionyl chloride to produce HCl and SO₂, and with the product to hydrolyze it back to the starting alcohol.

-

Slow Addition at Low Temperature: The reaction between an alcohol and thionyl chloride is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Work-up with Bicarbonate: The sodium bicarbonate solution neutralizes the acidic byproducts of the reaction (HCl and SO₂), making the product easier to handle and purify.

Applications in Drug Discovery and Development

The bis(4-fluorophenyl)methyl moiety is a privileged scaffold in medicinal chemistry. The presence of two fluorophenyl groups can enhance binding affinity to biological targets and improve metabolic stability, key attributes for successful drug candidates. Bis(4-fluorophenyl)chloromethane serves as a key intermediate for introducing this valuable pharmacophore into a variety of molecular frameworks.

Role as a Chemical Intermediate

Bis(4-fluorophenyl)chloromethane is a reactive electrophile, with the chlorine atom being a good leaving group. This allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is harnessed in multi-step syntheses to construct larger, more complex molecules with potential therapeutic applications.

A patent describes the use of a related compound, bis(4-fluorophenyl)methyl methylchlorosilane, in the synthesis of a fungicide, highlighting the utility of the bis(4-fluorophenyl)methyl group in bioactive molecules.[3] The synthesis involves a substitution reaction where the chlorine atom is displaced by a triazole nucleophile.[3]

Synthesis of Atypical Dopamine Transporter (DAT) Inhibitors

A recent study highlights the importance of the bis(4-fluorophenyl)methyl scaffold in the development of atypical dopamine transporter (DAT) inhibitors.[4] These compounds have shown therapeutic potential in preclinical models of psychostimulant use disorders.[4] The synthesis of these inhibitors involves the reaction of bis(4-fluorophenyl)methanol with Lawesson's reagent to form the corresponding thiol, which is then used in subsequent coupling reactions.[4] While this study starts from the alcohol, bis(4-fluorophenyl)chloromethane could be a viable alternative starting material for coupling with sulfur nucleophiles to form the key thioether linkage.

Diagram of a Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where bis(4-fluorophenyl)chloromethane is used as a key intermediate.

Caption: Synthetic utility of bis(4-fluorophenyl)chloromethane.

Safety and Handling

As a reactive halogenated compound, bis(4-fluorophenyl)chloromethane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

Corrosive: Similar chlorinated compounds can be corrosive and cause burns upon contact with skin and eyes.

-

Lachrymator: May cause irritation to the eyes and respiratory tract.

-

Moisture Sensitive: Reacts with water, releasing hydrochloric acid.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Handle under an inert atmosphere if possible to prevent degradation.

Conclusion

Bis(4-fluorophenyl)chloromethane is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its ability to introduce the bis(4-fluorophenyl)methyl moiety into various molecular scaffolds makes it a key building block for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully exploit its synthetic utility.

References

- 2. prepchem.com [prepchem.com]

- 3. CN101824045B - Preparation method of bis (4-fluorophenyl)-(1H-1, 2, 4-triazol-1-yl methyl) silicane - Google Patents [patents.google.com]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of bis(4-fluorophenyl)chloromethane

An In-depth Technical Guide to Bis(4-fluorophenyl)chloromethane

Introduction

Bis(4-fluorophenyl)chloromethane is a halogenated diarylmethane derivative of significant interest to researchers in organic synthesis and medicinal chemistry. Structurally, it features a central methane carbon bonded to two para-fluorophenyl groups and a single chlorine atom. This arrangement renders the molecule a highly valuable and reactive electrophilic building block. The presence of the benzylic chloride is the primary determinant of its chemical reactivity, making it an excellent precursor for introducing the bis(4-fluorophenyl)methyl moiety into a wide range of molecular scaffolds.

The fluorine substituents on the phenyl rings modulate the electronic properties and metabolic stability of the parent structure, a feature frequently exploited in drug design. Its precursor, bis(4-fluorophenyl)methanol, is a known intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including antipsychotic drugs like fluspirilene and pimozide.[1] Consequently, bis(4-fluorophenyl)chloromethane serves as a more activated intermediate for analogous synthetic transformations, offering a direct pathway for the alkylation of nucleophiles. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, applications, and safety protocols for laboratory professionals.

Molecular Identity and Physicochemical Properties

Proper identification is critical for ensuring experimental accuracy and safety. The key identifiers and physical properties of bis(4-fluorophenyl)chloromethane are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(chloro(4-fluorophenyl)methyl)-4-fluorobenzene | [2] |

| Synonyms | Chlorobis(4-fluorophenyl)methane, 4,4'-Difluorobenzhydryl chloride | [2] |

| CAS Number | 27064-94-4 | [2][3] |

| Molecular Formula | C₁₃H₉ClF₂ | [2][3] |

| Molecular Weight | 238.66 g/mol | [3] |

| Appearance | Colorless oil or low-melting solid | [4] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Boiling Point | Not well-documented; expected to be high. | The related compound, bis(4-fluorophenyl)methane, boils between 258-260 °C at atmospheric pressure.[5] |

| Melting Point | Not well-documented. | The analogous bis(4-chlorophenyl)chloromethane is a solid with a melting point of 61-64 °C.[4] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene). Insoluble in water. | Polarity and structure suggest good solubility in aprotic organic solvents. Reacts with protic solvents. |

Chemical Properties and Reactivity

The chemical behavior of bis(4-fluorophenyl)chloromethane is dominated by the reactivity of the benzylic chloride. This functional group is an excellent leaving group, and its departure is facilitated by the formation of a highly stabilized secondary carbocation.

Mechanism of Reactivity: The primary reaction pathway for this compound is nucleophilic substitution, which proceeds readily via an Sₙ1 mechanism . The key to this reactivity is the stability of the bis(4-fluorophenyl)methyl carbocation intermediate. The positive charge on the central carbon is delocalized through resonance into both aromatic rings. The para-fluoro substituents, being electron-withdrawing by induction but electron-donating by resonance, have a nuanced effect but ultimately permit the formation of this stable intermediate. This high reactivity makes it a potent alkylating agent for a variety of nucleophiles, including amines, thiols, alcohols, and carbanions.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of bis(4-fluorophenyl)chloromethane is the chlorination of its corresponding alcohol, bis(4-fluorophenyl)methanol. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies product workup.

Experimental Protocol: Synthesis via Thionyl Chloride

Causality: This protocol is based on the well-established conversion of alcohols to alkyl chlorides using thionyl chloride.[4][6][7] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride. This method is highly efficient for benzylic alcohols.

Materials:

-

Bis(4-fluorophenyl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve bis(4-fluorophenyl)methanol in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add thionyl chloride dropwise to the stirred solution over 15-20 minutes. Rationale: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol (a more polar spot) and the formation of the less polar product.

-

Workup: Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. Caution: Thionyl chloride is corrosive and reacts with water. Use a trap containing a base solution (e.g., NaOH) to neutralize vapors.

-

Quenching & Extraction: Dissolve the resulting crude oil in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3 times) to neutralize any remaining acid, followed by a final wash with brine. Rationale: The bicarbonate wash is crucial to remove HCl and any unreacted SOCl₂, preventing product degradation.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude bis(4-fluorophenyl)chloromethane as an oil.

-

Purification: The product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~6.1-6.3 ppm (s, 1H): Methine proton (-CH(Ar)₂Cl). Shifted downfield relative to the parent alcohol due to the electronegativity of chlorine.[4] ~7.0-7.5 ppm (m, 8H): Aromatic protons. Two sets of signals expected due to symmetry, likely appearing as overlapping multiplets or pseudo-triplets/doublets characteristic of a 1,4-disubstituted benzene ring.[8] |

| ¹³C NMR | ~65-75 ppm: Methine carbon (-C HCl). ~115-117 ppm: Aromatic carbons ortho to fluorine (large C-F coupling constant).[9][10] ~129-132 ppm: Aromatic carbons meta to fluorine.[9][10] ~138-140 ppm: Aromatic carbons ipso to the methine group.[9][10] ~161-164 ppm: Aromatic carbons ipso to fluorine (large C-F coupling constant).[9][10] |

| ¹⁹F NMR | A single resonance in the typical range for aryl fluorides is expected. |

| IR Spectroscopy | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~1600, 1500 cm⁻¹: Aromatic C=C stretching vibrations. ~1220-1240 cm⁻¹: Strong C-F stretch. ~830-850 cm⁻¹: C-H out-of-plane bend for 1,4-disubstitution. ~650-800 cm⁻¹: C-Cl stretch. Absence of a broad O-H stretch (~3200-3500 cm⁻¹) confirms conversion from the starting alcohol. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A doublet of peaks at m/z 238 and 240 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Major Fragment: A peak at m/z 203, corresponding to the loss of the chlorine atom ([M-Cl]⁺) to form the stable bis(4-fluorophenyl)methyl carbocation. This is often the base peak.[11] |

Applications in Organic Synthesis and Drug Discovery

The primary utility of bis(4-fluorophenyl)chloromethane is as a potent electrophile for forming carbon-heteroatom and carbon-carbon bonds. It serves as a key intermediate for introducing the bis(4-fluorophenyl)methyl pharmacophore, which is present in various biologically active molecules.

Field-Proven Insights:

-

Precursor to APIs: The bis(4-fluorophenyl)methyl group is a core structural component of several CNS-active drugs. While the parent alcohol is often cited in syntheses, the chloromethane derivative provides a more reactive handle for coupling reactions, potentially improving yields and reducing reaction times for alkylating nitrogen heterocycles like piperazine or piperidine.[1][12][13]

-

Improving Metabolic Stability: The incorporation of fluorine atoms is a common strategy in medicinal chemistry to block sites of metabolic oxidation (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the half-life and bioavailability of a drug candidate.

-

Versatile Synthetic Intermediate: It can be used in Friedel-Crafts type alkylations or in substitution reactions with a wide array of nucleophiles to generate diverse libraries of compounds for high-throughput screening in drug discovery programs.[13]

Safety and Handling

Bis(4-fluorophenyl)chloromethane is a reactive alkylating agent and should be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, the safety profile can be inferred from similar reactive benzylic halides.

-

Hazard Class: Expected to be corrosive and a lachrymator. Alkylating agents are often mutagenic and should be handled as potentially carcinogenic.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage.

-

-

Handling:

-

Handle exclusively in a well-ventilated chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

It is moisture-sensitive and will hydrolyze back to the parent alcohol and HCl. Handle under an inert atmosphere for best results and to prevent degradation.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as water, bases, and strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.[14] Waste should be treated as hazardous chemical waste.

-

References

- 1. ossila.com [ossila.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Bis(4-fluorophenyl)chloromethane(27064-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 8. 4,4'-Difluorodiphenylmethane(457-68-1) 1H NMR [m.chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Bis(4-fluorophenyl)methane [webbook.nist.gov]

- 12. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

A Technical Guide to the Stability, Storage, and Handling of 1,1'-(Chloromethylene)bis(4-fluorobenzene) for Research and Development

Abstract: This technical guide provides an in-depth analysis of the chemical stability, recommended storage conditions, and safe handling procedures for 1,1'-(Chloromethylene)bis(4-fluorobenzene). Synthesizing data from analogous chemical structures and established principles for handling halogenated aromatic compounds, this document serves as an essential resource for researchers, scientists, and drug development professionals. The focus is on preserving compound integrity, ensuring experimental reproducibility, and maintaining the highest standards of laboratory safety.

Introduction and Compound Profile

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a diarylmethane derivative characterized by two fluorophenyl groups linked by a chloromethylene bridge. Its structural similarity to other halogenated aromatic compounds suggests its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the fluorophenyl moiety is a common feature.[1] The compound's utility, however, is intrinsically linked to its stability. The central chloromethylene group represents a highly reactive benzylic chloride, which governs the compound's stability profile and dictates the necessary conditions for its storage and handling.

This guide elucidates the factors influencing the stability of 1,1'-(Chloromethylene)bis(4-fluorobenzene), outlines potential degradation pathways, and provides field-proven protocols for its management in a laboratory setting.

Physicochemical Properties and Hazard Assessment

While specific experimental data for 1,1'-(Chloromethylene)bis(4-fluorobenzene) is not extensively published, its properties and hazards can be reliably inferred from its chemical structure and data from closely related analogs, such as 4-fluorobenzyl chloride. The primary hazard is associated with the reactivity of the benzylic chloride, which classifies it as a corrosive and lachrymatory substance.[2]

Table 1: Physicochemical and Safety Profile

| Property | Value / Classification | Rationale & Key Insights |

|---|---|---|

| Molecular Formula | C₁₃H₉ClF₂ | Derived from chemical structure. |

| Molecular Weight | 240.66 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to yellow liquid or low-melting solid. | Based on analogs like 4-fluorobenzyl chloride.[2] |

| Boiling Point | High; likely >200 °C at atmospheric pressure. | Diaryl systems significantly increase boiling point compared to single-ring analogs. |

| Primary Hazards | Expected to be Corrosive (Causes severe skin burns and eye damage), Lachrymator.[2] | The benzylic chloride moiety is highly reactive and hydrolyzes to form HCl, causing severe irritation and burns.[2] |

| Combustibility | Combustible Liquid. | Halogenated aromatics are often combustible, with high flash points.[2] |

| Incompatibilities | Water, bases, amines, strong oxidizing agents, certain metals.[3][4] | These substances can catalyze or participate in degradation reactions. |

Chemical Stability and Degradation Pathways

The stability of 1,1'-(Chloromethylene)bis(4-fluorobenzene) is fundamentally limited by the reactivity of the chloromethylene bridge. This benzylic chloride is susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms), hydrolysis, and thermal decomposition.

-

Hydrolysis: This is the most common degradation pathway. Exposure to atmospheric or trace moisture leads to the formation of bis(4-fluorophenyl)methanol and corrosive hydrochloric acid (HCl). This reaction not only consumes the starting material but the generation of HCl can further catalyze other degradation processes.

-

Nucleophilic Attack: The compound will react readily with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is beneficial for synthesis but is a critical consideration for storage and solvent choice. It is incompatible with bases and amines.[3]

-

Thermal Decomposition: At elevated temperatures, the compound will decompose.[2] Thermal stress can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes originating from the reactive chloromethylene bridge.

Caption: Primary degradation pathways for 1,1'-(Chloromethylene)bis(4-fluorobenzene).

Recommended Storage Conditions

To ensure the long-term stability and purity of 1,1'-(Chloromethylene)bis(4-fluorobenzene), strict adherence to the following storage protocols is mandatory. The primary goal is to mitigate hydrolysis and other decomposition reactions.

Table 2: Summary of Recommended Storage Conditions

| Condition | Specification | Rationale |

|---|---|---|

| Temperature | 2-8 °C (Refrigerated).[5] | Reduces reaction rates of potential degradation pathways. Avoid freezing solid to prevent water condensation during thaw cycles. |

| Atmosphere | Under an inert gas (Argon or Nitrogen).[3] | Prevents contact with atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed, amber glass bottle with a corrosion-resistant (e.g., PTFE-lined) cap. | Protects from light and ensures a tight seal against moisture.[2][6] The material must withstand the corrosive nature of the compound and potential HCl off-gassing. |

| Location | Store in a dedicated corrosives cabinet within a cool, dry, and well-ventilated area.[2][7] | Segregates the compound from incompatible materials and ensures proper ventilation in case of container failure.[4] |

| Segregation | Store away from bases, amines, strong oxidizing agents, and water/moisture.[3][4] | Prevents accidental contact and violent reactions. |

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive and lachrymatory nature, all handling of 1,1'-(Chloromethylene)bis(4-fluorobenzene) must be performed with appropriate engineering controls and personal protective equipment.

-

Engineering Controls: All transfers, weighing, and reactions must be conducted inside a certified chemical fume hood to minimize inhalation exposure to vapors and potential HCl gas.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[2]

-

Hand Protection: Use chemical-resistant gloves. Given the halogenated nature, butyl or neoprene gloves are recommended for extended handling.[9] Always inspect gloves for integrity before use.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Consider a chemical-resistant apron for larger quantities.

-

Respiratory Protection: A NIOSH-approved respirator with cartridges for organic vapors and acid gases should be available for emergency situations, such as a large spill.[8]

-

Workflow for Safe Handling

The following workflow diagram outlines the critical steps for safely handling the compound from storage to use.

Caption: Standard operating procedure for handling 1,1'-(Chloromethylene)bis(4-fluorobenzene).

Experimental Protocols for Stability Assessment

To ensure the quality of 1,1'-(Chloromethylene)bis(4-fluorobenzene) for sensitive applications, its purity should be verified upon receipt and periodically during storage.

Protocol 6.1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the compound and detecting the primary hydrolysis degradant.

-

Sample Preparation:

-

Carefully prepare a stock solution of ~1 mg/mL in acetonitrile in a volumetric flask.

-

Perform a serial dilution to a working concentration of ~0.1 mg/mL using the mobile phase as the diluent.

-

-

HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

The parent compound will be a late-eluting, sharp peak due to its hydrophobicity.

-

The primary hydrolysis product, bis(4-fluorophenyl)methanol, will be more polar and thus have a shorter retention time.

-

Calculate purity based on the area percentage of the main peak. A purity of >95% is typically required for synthetic applications.

-

Conclusion

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a reactive chemical building block whose stability is primarily dictated by its central benzylic chloride moiety. Its susceptibility to hydrolysis is the chief concern, making the exclusion of moisture paramount. By adhering to the stringent storage conditions outlined in this guide—specifically, refrigeration under an inert atmosphere in tightly sealed, appropriate containers—and following rigorous safe-handling protocols within a chemical fume hood, researchers can ensure the compound's integrity, promote experimental success, and maintain a safe laboratory environment. Regular purity assessment via HPLC is a recommended, self-validating step to confirm the material's quality over time.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. nottingham.ac.uk [nottingham.ac.uk]

- 5. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) CAS#: 3312-04-7 [m.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. benchchem.com [benchchem.com]

- 9. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to 1,1'-(Chloromethylene)bis(4-fluorobenzene): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-(Chloromethylene)bis(4-fluorobenzene), also known as bis(4-fluorophenyl)chloromethane, is a halogenated aromatic hydrocarbon of significant interest in the field of medicinal chemistry and drug development. Its unique structural motif, featuring two fluorinated phenyl rings linked by a chloromethylene bridge, renders it a versatile and highly reactive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its applications in the pharmaceutical industry, and essential safety and handling information.

Molecular Profile and Physicochemical Properties

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a distinct chemical entity with the molecular formula C₁₃H₉ClF₂ and a molecular weight of 238.66 g/mol .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 27064-94-4.[1][2][3]

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClF₂ | [1] |

| Molecular Weight | 238.66 g/mol | |

| CAS Number | 27064-94-4 | [1][2][3] |

| Appearance | Liquid | |

| Density | 1.28 g/mL at 25 °C | |

| Boiling Point | 126-128 °C at 1 mmHg | |

| Refractive Index | n20/D 1.557 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis of 1,1'-(Chloromethylene)bis(4-fluorobenzene): A Self-Validating Protocol

The primary and most direct route to synthesizing 1,1'-(Chloromethylene)bis(4-fluorobenzene) is through the chlorination of its corresponding alcohol precursor, bis(4-fluorophenyl)methanol. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The causality behind this choice lies in the reaction mechanism, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

Experimental Protocol: Chlorination of Bis(4-fluorophenyl)methanol

This protocol is adapted from a well-established procedure for the synthesis of a structurally analogous compound, bis(4-chlorophenyl)chloromethane, and is expected to yield the desired product under similar conditions.[4]

Materials:

-

Bis(4-fluorophenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve bis(4-fluorophenyl)methanol in anhydrous dichloromethane. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which would hydrolyze the thionyl chloride.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel. An excess of thionyl chloride is typically used to ensure complete conversion of the alcohol.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as it will evolve SO₂ and HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,1'-(Chloromethylene)bis(4-fluorobenzene).

-

Purification (if necessary): The crude product can be further purified by vacuum distillation.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 1,1'-(Chloromethylene)bis(4-fluorobenzene).

Role in Drug Development and Organic Synthesis

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a valuable building block in organic synthesis, primarily due to the reactivity of the benzylic chloride. This functional group makes the molecule an effective alkylating agent, susceptible to nucleophilic substitution reactions.[5] This reactivity is harnessed in the synthesis of various pharmaceutical agents.

A prominent application is in the synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine, a crucial intermediate for several active pharmaceutical ingredients (APIs).[6][7][8] For instance, derivatives of this piperazine compound have been investigated for their potential as:

-